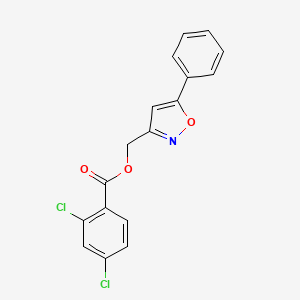

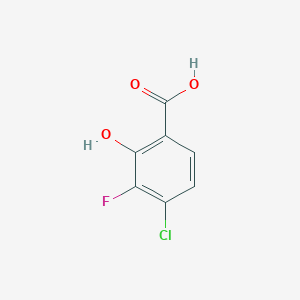

(5-Phenyl-3-isoxazolyl)methyl 2,4-dichlorobenzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This method provides a scaffold for further functionalization into various isoxazole derivatives. Similarly, other research demonstrates the one-pot synthesis of isoxazole derivatives, such as the preparation of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate through a two-component reaction .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using spectroscopic and analytical techniques, including X-ray crystallography. For example, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was determined to belong to the orthorhombic system, with specific cell parameters and space group . The crystal packing is stabilized by offset π-stacking interactions. Similarly, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, revealing intramolecular hydrogen bonds and π-π interactions contributing to structural stability .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, isoxazolyl thioureas can react with ethyl bromopyruvate to yield a series of compounds, including acid hydrazides, pyrazolones, oxadiazoles, and thiazolidinones . These reactions demonstrate the reactivity of the isoxazole ring and its utility in synthesizing diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure and substituents. The mesomorphic properties of liquid crystalline isoxazole derivatives have been studied, showing that the substitution pattern on the isoxazole ring can affect their liquid crystalline behavior . Additionally, the antimicrobial activities of certain isoxazole compounds have been evaluated, indicating their pharmacological importance . Theoretical studies, such as density functional theory (DFT) calculations, can also provide insights into the electronic structure and potential reactivity of isoxazole derivatives .

科学的研究の応用

Heterocyclic Compound Synthesis and Applications

Synthetic Methodologies and Reactivity

Heterocyclic compounds, such as isoxazolines, have shown significant biological and medicinal properties. They serve as excellent intermediates for synthesizing a wide range of heterocycles. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and others, highlighting the compound's value as a building block (Gomaa & Ali, 2020). This suggests that compounds with a similar structural motif, such as "(5-Phenyl-3-isoxazolyl)methyl 2,4-dichlorobenzenecarboxylate," could also have applications in the synthesis of various heterocyclic compounds.

Anticancer Properties of Isoxazoline Derivatives

Isoxazolines are highlighted for their anticancer properties. Natural products containing isoxazoline derivatives have been regarded as potential chemotherapeutic candidates. This indicates that research into compounds with an isoxazolyl moiety, like "this compound," might uncover anticancer applications. The structural-activity relationship and the influence of stereochemical aspects on anticancer activity have been explored, providing a basis for further drug development (Kaur et al., 2014).

作用機序

特性

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3/c18-12-6-7-14(15(19)8-12)17(21)22-10-13-9-16(23-20-13)11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVJWSTQMOZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2528470.png)

![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)